

Application Notes and Protocols for GSK2239633A in Chemokine Receptor Internalization Studies

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Compound of Interest

Compound Name: GSK2239633A

Cat. No.: B607783

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Introduction

GSK2239633A is a potent and selective allosteric antagonist of the CC-chemokine receptor 4 (CCR4).^[1] CCR4, a G protein-coupled receptor (GPCR), is a key mediator in inflammatory responses and is implicated in various diseases, including asthma, allergic rhinitis, and cancer.^[2] The internalization of chemokine receptors is a critical mechanism for regulating cellular responsiveness to chemokines. While some allosteric antagonists of CCR4 have been shown to induce receptor internalization, this document will detail the application of **GSK2239633A** for studying CCR4 signaling and its specific role in the context of receptor internalization, which is primarily as a blocker of agonist-induced effects rather than an inducer of internalization itself.

Mechanism of Action

GSK2239633A functions as a negative allosteric modulator (NAM) of CCR4, binding to an intracellular allosteric site.^[3] This binding inhibits the action of orthosteric agonists like CCL17 (TARC) and CCL22 (MDC).^{[1][3]} Notably, studies have identified at least two distinct allosteric binding sites on CCR4. **GSK2239633A** (referred to as Compound 3 in some literature) binds to the intracellular 'site-2'.^[3] This is in contrast to other allosteric modulators that bind to an extracellular 'site-1' and have been shown to evoke receptor internalization.^[3]

Data Presentation

Quantitative Data for GSK2239633A Activity

Parameter	Value	Cell Line/System	Description	Reference
pIC50	7.96 ± 0.11	Human CCR4	Inhibition of [¹²⁵ I]-TARC binding.	[1]
IC50	~11 nM	Human CCR4	Calculated from pIC50.	[4]
pA2	7.11 ± 0.29	Human CD4 ⁺ CCR4 ⁺ T-cells	Antagonism of TARC-induced F-actin polymerization.	
Selectivity	>900-fold	Over other chemokine receptors (e.g., CCR3, CCR5)	Based on IC50 values.	[4]
β-arrestin-2 Recruitment Inhibition	Inhibits CCL22-mediated recruitment to 17.3% ± 1.9% of control (at 10 ^{-6.5} M)	Wild-type CCR4	Demonstrates antagonism of agonist-induced β-arrestin recruitment.	
Receptor Internalization	No significant induction	HUT78 and CHO-CCR4 cells	Unlike site-1 allosteric antagonists, GSK2239633A does not evoke CCR4 internalization.	[1][3]

Experimental Protocols

Radioligand Binding Assay to Determine IC50

Objective: To determine the concentration of **GSK2239633A** required to inhibit 50% of the binding of a radiolabeled agonist to CCR4.

Materials:

- Cell membranes from CHO cells stably expressing human CCR4.[4]
- [125 I]-TARC (radiolabeled ligand).[1]
- **GSK2239633A**.
- Assay Buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl_2 , 5 mM MgCl_2 , 0.2% BSA, pH 7.1).
- Glass fiber filters.
- Scintillation counter.

Procedure:

- Incubate the CCR4-expressing cell membranes with varying concentrations of **GSK2239633A**.
- Add a constant concentration of [125 I]-TARC to initiate the binding reaction.
- Incubate the mixture to allow the binding to reach equilibrium.[4]
- Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.[4]
- Wash the filters to remove non-specifically bound radioactivity.[4]
- Quantify the radioactivity trapped on the filters using a scintillation counter.[4]
- Plot the percentage of inhibition of [125 I]-TARC binding against the concentration of **GSK2239633A** to determine the IC_{50} value.

CCR4 Internalization Assay

Objective: To assess whether **GSK2239633A** induces CCR4 internalization or inhibits agonist-induced internalization.

Materials:

- HUT78 cells (endogenously expressing CCR4) or CHO cells stably expressing CCR4.[\[1\]](#)
- **GSK2239633A**.
- CCR4 agonist (e.g., CCL22).
- PE-conjugated anti-CCR4 antibody.[\[1\]](#)
- Isotype control antibody.
- FACS buffer (e.g., PBS with 1% BSA).
- Flow cytometer.

Procedure:

- Culture HUT78 or CHO-CCR4 cells to the desired density.
- Resuspend cells in assay buffer at a concentration of 1×10^6 cells/ml.[\[1\]](#)
- For antagonist-induced internalization: Incubate cells with varying concentrations of **GSK2239633A** for a defined period (e.g., 30 minutes) at 37°C.[\[1\]](#)
- For inhibition of agonist-induced internalization: Pre-incubate cells with **GSK2239633A** for 30 minutes at 37°C, followed by stimulation with a known concentration of CCL22 for an additional 30 minutes.
- Include positive control (CCL22 alone) and vehicle control groups.
- Stop the internalization process by placing the cells on ice.
- Stain the cells with a PE-conjugated anti-CCR4 antibody to label the receptors remaining on the cell surface. Use an isotype control for background fluorescence.

- Analyze the mean fluorescence intensity (MFI) of the cell population using a flow cytometer.
- Receptor internalization is quantified as the percentage decrease in MFI compared to the vehicle-treated control cells.[\[1\]](#)

β-Arrestin Recruitment Assay (BRET)

Objective: To measure the ability of **GSK2239633A** to antagonize agonist-induced β-arrestin-2 recruitment to CCR4.

Materials:

- HEK293T cells.
- Expression plasmids for CCR4, β-arrestin-2-RlucII, and rGFP-CAAX.[\[5\]](#)
- Transfection reagent.
- **GSK2239633A**.
- CCR4 agonist (e.g., CCL22).
- BRET plate reader.

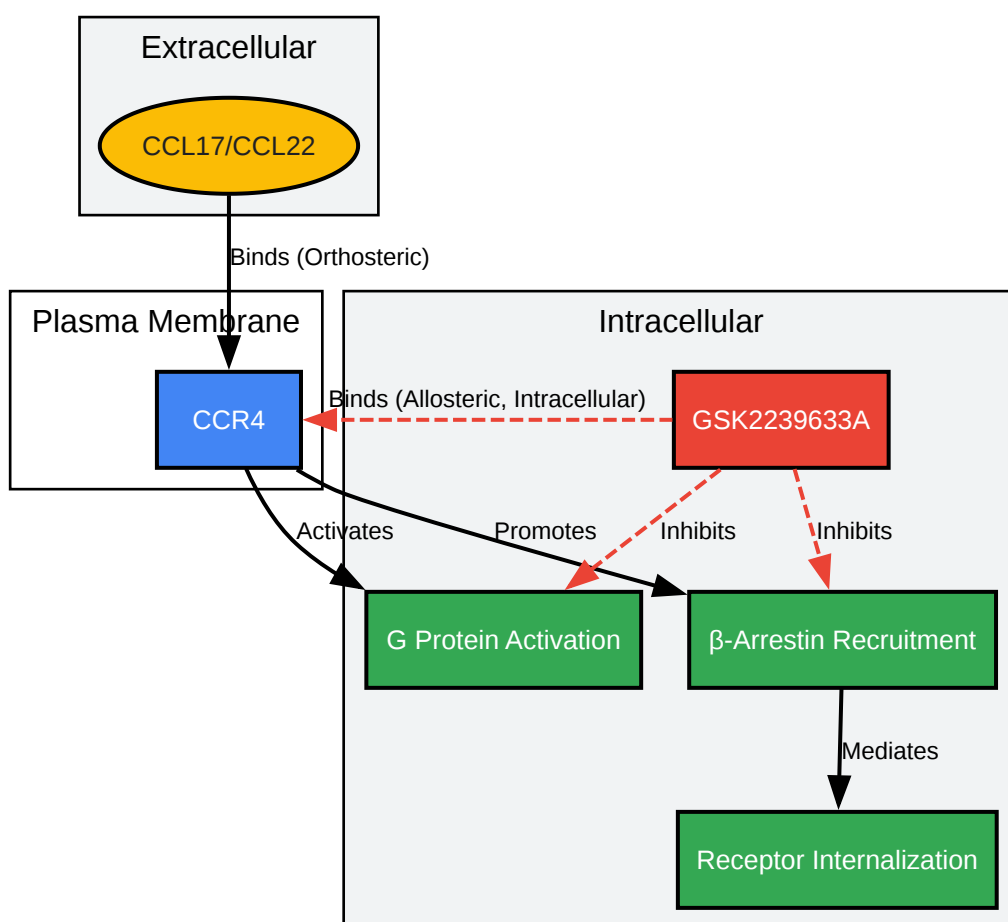
Procedure:

- Co-transfect HEK293T cells with plasmids encoding CCR4, β-arrestin-2-RlucII (BRET donor), and rGFP-CAAX (BRET acceptor).[\[5\]](#)
- 48 hours post-transfection, wash the cells and resuspend them in assay buffer.
- Pre-incubate the cells with varying concentrations of **GSK2239633A** for a specified time (e.g., 45 minutes) at 37°C.
- Add the CCR4 agonist CCL22 to stimulate the receptor.
- Measure the BRET signal using a plate reader. An increase in the BRET signal indicates the recruitment of β-arrestin-2 to the plasma membrane.

- Analyze the data to determine the inhibitory effect of **GSK2239633A** on CCL22-induced β -arrestin-2 recruitment.

Visualizations

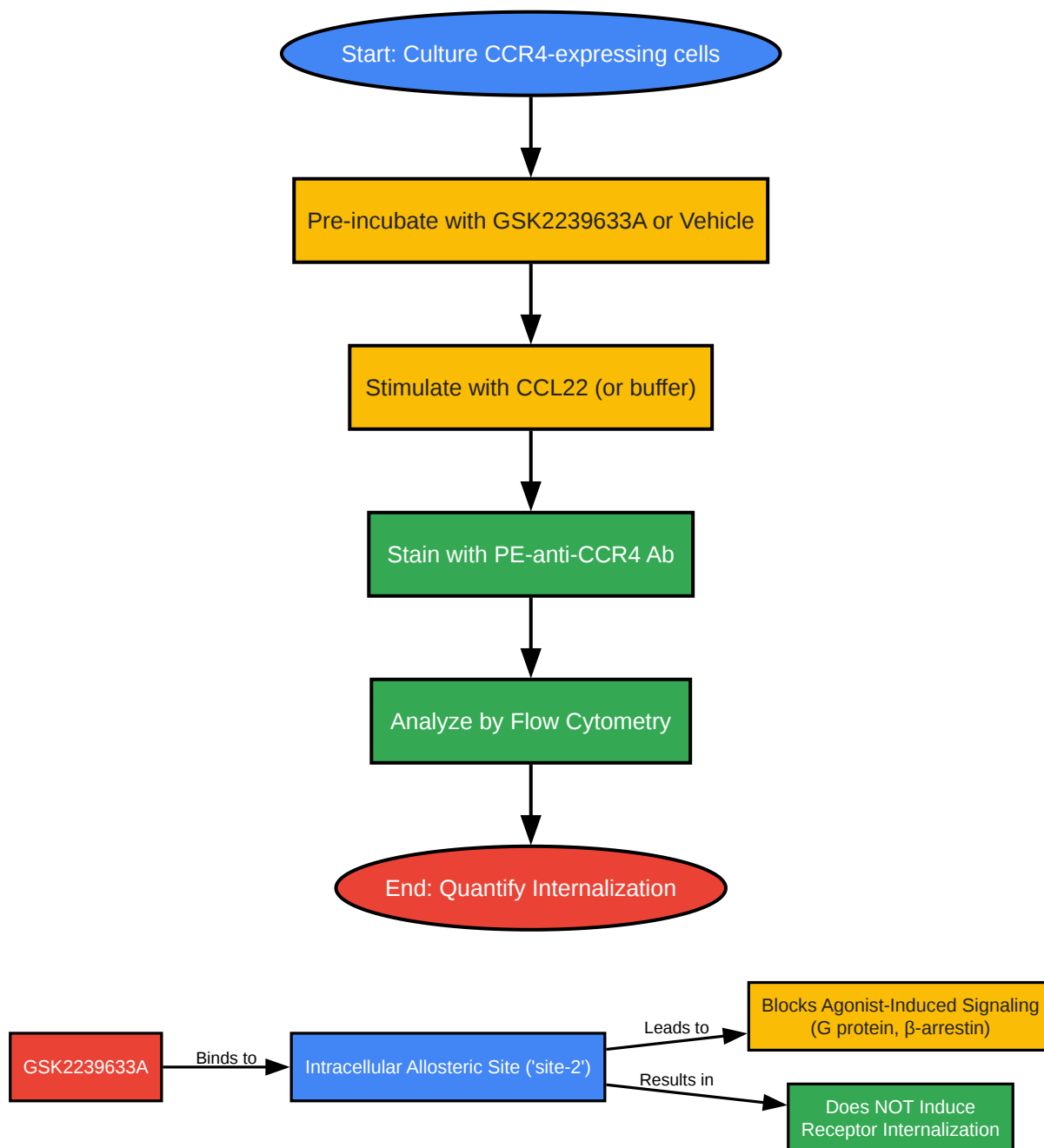
Signaling Pathway of CCR4 and Inhibition by GSK2239633A



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Caption: CCR4 signaling and the inhibitory effect of **GSK2239633A**.

Experimental Workflow for CCR4 Internalization Assay



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